4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-5-18(3,4)20-17(22)15-10-14(11-19-15)16(21)13-8-6-12(2)7-9-13/h6-11,19H,5H2,1-4H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGJJMARAHYDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the pyrrole ring reacts with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate product with an appropriate amine, such as 2-methylbutan-2-amine, under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring or the benzoyl group.
Reduction: Reduced forms of the benzoyl group or the carboxamide group.
Substitution: Substituted derivatives at the benzoyl group.
Scientific Research Applications
4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Key Observations :
Amide Side Chain Modifications
The tertiary alkylamide (2-methylbutan-2-yl) group contrasts with other N-substituents:
Biological Activity
4-(4-methylbenzoyl)-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide is a synthetic compound belonging to the pyrrole family, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.38 g/mol. The compound features a pyrrole ring substituted with a 4-methylbenzoyl group and an N-(2-methylbutan-2-yl) side chain, which may enhance its lipophilicity and metabolic stability compared to other similar compounds .
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound may influence its interaction with biological targets. The branched alkyl side chain is hypothesized to enhance binding affinity to proteins or enzymes involved in disease processes. Studies employing molecular docking techniques can elucidate these interactions further, providing insights into the compound's mechanism of action .
Case Study 1: Anticancer Activity
A study exploring the anticancer potential of pyrrole derivatives found that compounds with similar structural motifs exhibited selective cytotoxicity against breast cancer cell lines. The study highlighted the importance of the pyrrole ring as a pharmacophore, suggesting that modifications could enhance efficacy against specific cancer types .
Case Study 2: Antimicrobial Efficacy
Research on antimicrobial properties indicated that certain pyrrole derivatives effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The mechanism was linked to membrane disruption and interference with bacterial protein synthesis. This suggests that this compound could be evaluated for similar activities .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Pyrrole derivative | Anticancer, Antimicrobial |
| Compound B | Pyridine derivative | Antiviral, Anti-inflammatory |
| This compound | Pyrrole derivative | Potentially anticancer and antimicrobial |
Q & A
Q. Table 1: Representative Synthesis Conditions from Analogous Compounds
| Amine Reagent | Coupling Partner | Yield (%) | Characterization Methods | Reference |
|---|---|---|---|---|
| 2,2,2-Trifluoroethylamine·HCl | Compound 274 | 25 | ¹H NMR, ESIMS | |
| 1-(1-Methylpyrazol-3-yl)ethylamine·HCl | Compound 274 | 32 | SFC, ¹H NMR, ESIMS | |
| 2,2,2-Trifluoroethylamine·HCl | Compound 278 | 44 | ¹H NMR, ESIMS |
Which spectroscopic techniques are most effective for confirming structural integrity and purity?
Answer:
- ¹H NMR : Identifies proton environments (e.g., aromatic peaks at 7.71–7.98 ppm for pyrrole/benzoyl groups) .
- ESIMS : Validates molecular weight (e.g., m/z 388.1–416.1 for related compounds) .
- Chromatography : HPLC and SFC ensure purity (>90% for most analogs) and resolve stereoisomers .
How can reaction conditions be optimized to improve synthetic yields?
Answer:
- Amine reactivity : Bulky amines (e.g., 2-methylbutan-2-yl) may require prolonged reaction times or elevated temperatures .
- Solvent/base selection : Polar aprotic solvents (DMF, DCM) with bases like DIEA enhance coupling efficiency .
- Catalysis : Transition metal catalysts (not explicitly reported but inferred) could accelerate acyl transfer in stubborn cases.
What strategies address stereochemical complexities in pyrrole-2-carboxamide derivatives?
Answer:
- Chiral resolution : SFC with cellulose-based columns separates enantiomers (e.g., retention times 1.41 vs. 2.45 min for enantiomers 96 and 97) .
- Enantioselective synthesis : Use chiral amines (e.g., 1-(1-methyl-1H-pyrazol-3-yl)ethylamine) to minimize racemization .
- Validation : Combine SFC with ¹H NMR to confirm stereochemical purity .
How should researchers resolve discrepancies in spectroscopic data across studies?
Answer:
- Cross-validation : Use multiple techniques (e.g., ¹H NMR + ESIMS) to confirm assignments .
- Solvent effects : Note deuterated solvent shifts (e.g., DMSO-d₆ vs. CDCl₃) in NMR interpretations .
- Batch analysis : Compare purity metrics (HPLC/SFC) to rule out impurities affecting spectral clarity .
What considerations guide biological assay design for this compound?
Answer:
- Target selection : Prioritize receptors/pathways implicated in related compounds (e.g., kinase inhibition or GPCR modulation) .
- Dose optimization : Use cytotoxicity assays (e.g., MTT) to establish non-toxic ranges before functional studies .
- Controls : Include structurally similar analogs (e.g., 4-methylbenzoyl derivatives) to isolate SAR trends .
How can comparative studies assess bioactivity against structural analogs?
Answer:
- Standardized assays : Use identical protocols (e.g., IC₅₀ measurements in enzyme inhibition) for fair comparisons .
- Structural variations : Modify substituents (e.g., benzoyl vs. pyridinyl groups) to evaluate pharmacophore contributions .
- Data normalization : Express activity relative to molecular weight/logP to account for physicochemical differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
